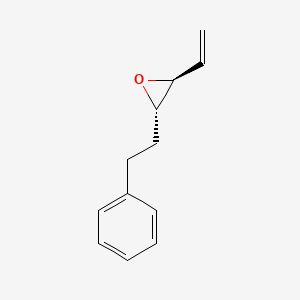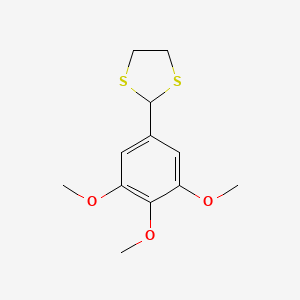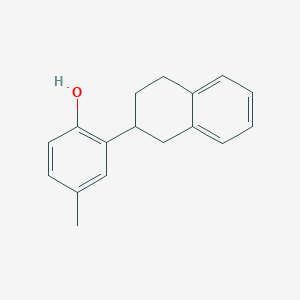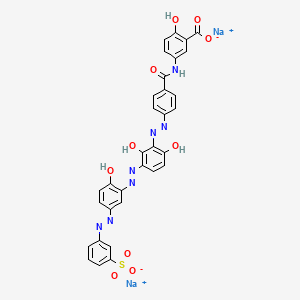![molecular formula C18H22O4 B14467272 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene CAS No. 68479-65-2](/img/structure/B14467272.png)
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is an organic compound with a complex structure that includes methoxymethyl groups and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with methoxymethyl chloride in the presence of a base to form 1,3-bis(methoxymethyl)benzene. This intermediate is then reacted with 2-(methoxymethyl)phenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with nucleophilic groups replacing the methoxy groups.
Scientific Research Applications
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxymethyl and phenoxy groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methoxymethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)phenol: Contains only one methoxymethyl group and a phenol group, leading to distinct applications and reactivity.
1,3-Bis(2-methoxyphenyl)urea: Contains urea groups instead of methoxymethyl groups, resulting in different biological and chemical properties.
Uniqueness
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is unique due to its combination of methoxymethyl and phenoxy groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various research and industrial contexts.
Properties
CAS No. |
68479-65-2 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,3-bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-11-14-8-15(12-20-2)10-17(9-14)22-18-7-5-4-6-16(18)13-21-3/h4-10H,11-13H2,1-3H3 |
InChI Key |
WPUATQNTHQQNSV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1OC2=CC(=CC(=C2)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)


selanium bromide](/img/structure/B14467233.png)


![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)

![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)

![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
